1-Butyl-4-isocyanatocyclohexane
Overview
Description
1-Butyl-4-isocyanatocyclohexane is an organic compound with the molecular formula C11H19NO It is a derivative of cyclohexane, where a butyl group and an isocyanate group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-isocyanatocyclohexane can be synthesized through the reaction of 1-butyl-4-aminocyclohexane with phosgene or triphosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated systems to handle hazardous reagents like phosgene. The process includes steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-isocyanatocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rates and yields.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Butyl-4-isocyanatocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-butyl-4-isocyanatocyclohexane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
1-Butyl-4-aminocyclohexane: The precursor in the synthesis of 1-butyl-4-isocyanatocyclohexane.
Cyclohexyl isocyanate: Another isocyanate derivative of cyclohexane.
Butyl isocyanate: A simpler isocyanate compound without the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both a butyl group and an isocyanate group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
1-butyl-4-isocyanatocyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h10-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTOHOJFCJFEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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